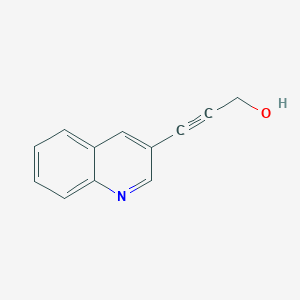

3-(Quinolin-3-yl)prop-2-yn-1-ol

Cat. No. B184848

M. Wt: 183.21 g/mol

InChI Key: BATAIOGYFWEXQV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06437106B1

Procedure details

To a dry 2-L three-necked flask previously purged with nitrogen, was charged 3-bromoquinoline (118.77 g, 570 mmol), propargyl alcohol (71.9 g, 1.28 mol, 2.25 equiv), triethylamine (1500 mL), copper(I) iodide (3.62 g, 19 mmol, 0.033 equiv) and dichlorobis(triphenylphosphine) palladium(II) (6.67 g, 9.5 mmol). The resulting mixture was mechanically stirred and heated to reflux for 3 hours. Upon cooling, the triethylamine solution was filtered and washed with triethylamine (300 mL). The filtrate was then concentrated under reduced pressure to provide solids which were suspended in 5% aq. NaHCO3 (600 mL) and extracted with ethyl acetate (1×600 mL). The solids which were left after filtration were treated in the same manner (i.e., suspend in aq. 5% NaHCO3 and extracted with ethyl acetate). The combined ethyl acetate extracts were stirred with silica gel (15 g) and decolorizing carbon (3 g) before being filtered through a bed of diatomaceous earth. The filtrate was concentrated under reduced pressure to provide a tan colored solid which was dried in the vacuum oven at 45° C. overnight. The 3-(3-quinolyl)-2-propyn-1-ol was thus isolated. 92.14 g, 88.3% yield. MS(Cl): (M+H)+ at 184; NMR (300 MHz CDCl3) δ: 4.58 (s, 2H), 4.70 (s, broad, 1H), 7.57 (m,1H), 7.70 (m, 1H), 7.77 (d, 1H), 8.10 (d, 1H), 8.10 (s, H), 9.05 (s, 1H).

[Compound]

Name

dichlorobis(triphenylphosphine) palladium(II)

Quantity

6.67 g

Type

reactant

Reaction Step One

Name

copper(I) iodide

Quantity

3.62 g

Type

catalyst

Reaction Step One

Yield

88.3%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C>C([O-])(O)=O.[Na+].[Cu]I>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([C:14]#[C:13][CH2:12][OH:15])[CH:3]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

118.77 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC2=CC=CC=C2C1

|

|

Name

|

|

|

Quantity

|

71.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)O

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

[Compound]

|

Name

|

dichlorobis(triphenylphosphine) palladium(II)

|

|

Quantity

|

6.67 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

3.62 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was mechanically stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 2-L three-necked flask previously purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the triethylamine solution was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with triethylamine (300 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was then concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide solids which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (1×600 mL)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solids which were left

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were treated in the same manner (i.e., suspend in aq. 5% NaHCO3 and extracted with ethyl acetate)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The combined ethyl acetate extracts were stirred with silica gel (15 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before being filtered through a bed of diatomaceous earth

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a tan colored solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried in the vacuum oven at 45° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC2=CC=CC=C12)C#CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 88.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |